[1-(2-methylphenyl)pyrrolidin-3-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-(2-methylphenyl)pyrrolidin-3-yl]methanol: is a chemical compound with the molecular formula C12H17NO It is characterized by a pyrrolidine ring substituted with a 2-methylphenyl group and a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(2-methylphenyl)pyrrolidin-3-yl]methanol typically involves the reaction of 2-methylphenylacetonitrile with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as lithium aluminum hydride (LiAlH4) to facilitate the reduction of the nitrile group to a hydroxymethyl group .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to achieve industrial-scale production .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [1-(2-methylphenyl)pyrrolidin-3-yl]methanol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used. For example, catalytic hydrogenation can reduce the hydroxymethyl group to a methyl group.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium.
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Substitution: HNO3 for nitration, Br2 for bromination, and H2SO4 for sulfonation.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of methyl derivatives.
Substitution: Formation of nitro, bromo, or sulfonyl derivatives.
Scientific Research Applications
Chemistry: In chemistry, [1-(2-methylphenyl)pyrrolidin-3-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and pathways.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand in binding studies or as a precursor for the synthesis of biologically active compounds.
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may be used in the development of new drugs targeting specific receptors or enzymes.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of [1-(2-methylphenyl)pyrrolidin-3-yl]methanol involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Pyrrolidine: A simple nitrogen heterocycle used widely in medicinal chemistry.
Prolinol: A derivative of pyrrolidine with a hydroxyl group, similar to [1-(2-methylphenyl)pyrrolidin-3-yl]methanol.
Pyrrolizines: Compounds with a fused pyrrolidine ring, exhibiting different biological activities.
Uniqueness: The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyrrolidine ring with a 2-methylphenyl group and a hydroxymethyl group makes it a versatile compound for various applications .
Properties
CAS No. |
1017444-74-4 |
---|---|
Molecular Formula |
C12H17NO |
Molecular Weight |
191.3 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.